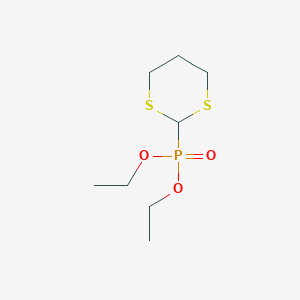

Diethyl (1,3-Dithian-2-yl)phosphonate

描述

Diethyl (1,3-Dithian-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. It is commonly used as a reagent in organic synthesis, particularly in the Horner-Emmons reaction, which is a variant of the Wittig reaction. This compound is known for its ability to form carbon-carbon double bonds, making it valuable in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

Diethyl (1,3-Dithian-2-yl)phosphonate can be synthesized through the reaction of diethyl phosphite with 1,3-dithiane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl phosphite, followed by the addition of 1,3-dithiane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The compound is typically purified through distillation or recrystallization .

化学反应分析

Types of Reactions

Diethyl (1,3-Dithian-2-yl)phosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction reactions can convert it into various phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dithiane group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and air oxygen in the presence of catalysts such as Raney copper.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

科学研究应用

Synthetic Routes

The synthesis of Diethyl (1,3-Dithian-2-yl)phosphonate typically involves the reaction of diethyl phosphite with 1,3-dithiane in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction is performed under an inert atmosphere to prevent oxidation and achieve optimal yields .

Key Synthetic Steps:

- Deprotonation : Diethyl phosphite is deprotonated using a suitable base.

- Addition : 1,3-Dithiane is added to the deprotonated phosphite.

- Purification : The product is purified through distillation or recrystallization.

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. Its applications include:

- One-carbon Homologation Reaction : This compound is instrumental in ketene dithioacetalization, allowing for the introduction of carbonyl groups into aldehydes or ketones by extending the carbon chain by one unit .

- Formation of Carbon-Carbon Bonds : It facilitates the formation of carbon-carbon double bonds through reactions such as the Horner-Emmons reaction .

| Reaction Type | Description |

|---|---|

| One-carbon homologation | Extends carbon chains via ketene dithioacetalization |

| Horner-Emmons reaction | Forms carbon-carbon double bonds in organic molecules |

Biological Applications

In biological research, this compound serves as a probe for studying enzyme mechanisms and interactions within biological systems. Its unique structure allows it to participate in various biochemical pathways involving aldehydes and ketones .

Industrial Applications

This compound finds applications in the production of:

- Agrochemicals : It is used as an intermediate in the synthesis of various agrochemical products.

- Polymers : The compound contributes to the development of specialized polymers with enhanced properties .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound in synthesizing complex organic molecules through one-carbon homologation reactions. The results indicated high yields and selectivity for desired products, showcasing its effectiveness as a synthetic tool .

Case Study 2: Enzyme Mechanism Studies

Research utilizing this compound highlighted its role in probing enzyme mechanisms related to aldehyde and ketone transformations. The findings provided insights into enzymatic pathways and potential applications in drug design .

作用机制

The mechanism of action of Diethyl (1,3-Dithian-2-yl)phosphonate primarily involves its role as a reagent in the Horner-Emmons reaction. In this reaction, the compound reacts with aldehydes or ketones to form carbon-carbon double bonds. The reaction proceeds through the formation of a phosphonate carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of an intermediate oxaphosphetane. This intermediate subsequently decomposes to form the desired alkene and a phosphonate byproduct .

相似化合物的比较

Similar Compounds

Diethyl (1,3-Dithian-2-yl)phosphonate: Known for its use in the Horner-Emmons reaction.

Diethyl (1,3-Dithian-2-yl)phosphite: Similar structure but different reactivity, used in different types of organic synthesis.

Diethyl (1,3-Dithian-2-yl)phosphine: Another related compound with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its stability and reactivity in forming carbon-carbon double bonds. Its ability to participate in the Horner-Emmons reaction makes it particularly valuable in organic synthesis, distinguishing it from other similar compounds .

生物活性

Diethyl (1,3-Dithian-2-yl)phosphonate is an organophosphorus compound characterized by its unique structural features and versatile applications in organic synthesis and biological systems. This compound has gained attention due to its potential biological activities, particularly in enzyme inhibition and interactions with biological membranes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C8H15O2PS2, with a molecular weight of approximately 256.32 g/mol. Its structure includes a phosphonate group attached to a 1,3-dithiane moiety, which contributes to its reactivity and biological properties. The compound is known for its volatility, with a boiling point around 134 °C .

Structural Comparison

The following table compares this compound with similar organophosphorus compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Phosphate | C4H11O4P | Widely used as a pesticide |

| Methyl (1,3-Dithian-2-yl)phosphonate | C7H15O3PS2 | Methyl group instead of ethyl; different reactivity |

| Triethyl Phosphate | C6H15O4P | Known for use as a plasticizer |

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its interactions with various enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide biosynthesis. In vitro assays have shown that this compound can inhibit DHODH activity effectively, suggesting potential applications in therapeutic contexts .

Interaction with Biological Membranes

The compound's ability to interact with biological membranes has been explored in several studies. These interactions are critical for understanding its potential therapeutic effects and toxicity. Preliminary findings suggest that this compound may alter membrane fluidity and permeability, impacting cellular functions .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. It demonstrated moderate activity against various bacterial strains in laboratory settings. The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of synthesized derivatives of organophosphorus compounds, including this compound. The results indicated notable efficacy against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

In another investigation focused on DHODH inhibition, researchers synthesized various phosphonates to compare their inhibitory effects. This compound was found to exhibit competitive inhibition with an IC50 value significantly lower than other tested compounds, suggesting it could serve as a lead compound for developing new DHODH inhibitors .

属性

IUPAC Name |

2-diethoxyphosphoryl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXBJZCFBVTFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1SCCCS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446542 | |

| Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62999-73-9 | |

| Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。